molecular formula C4HCl2FO2S2 B1649911 4,5-Dichlorothiophene-2-sulfonyl fluoride CAS No. 108158-06-1

4,5-Dichlorothiophene-2-sulfonyl fluoride

Cat. No.: B1649911
CAS No.: 108158-06-1
M. Wt: 235.1
InChI Key: CTFSVTLSIBOOMZ-UHFFFAOYSA-N
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Description

4,5-Dichlorothiophene-2-sulfonyl fluoride (CAS 108158-06-1) is a high-value organosulfur reagent featuring a reactive sulfonyl fluoride motif. With a molecular formula of C 4 HCl 2 FO 2 S 2 and a molecular weight of 235.07 g/mol, this compound is characterized as a yellow to colorless liquid at room temperature and should be sealed and stored in a dry environment at 20-22°C to maintain stability . This compound is primarily used in chemical biology and medicinal chemistry as a versatile connector for the assembly of sulfonyl-linked small molecules with proteins or nucleic acids . Its core research value lies in its application in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a powerful and complementary approach to traditional copper-click reactions. This enables robust ligation to create bioconjugates, probe protein function, and develop covalent inhibitors, offering a stable alternative to amide and phosphate group linkers . The compound presents specific handling and safety considerations. It is classified with the signal word "Danger" and carries hazard statements H301-H311-H314-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage . Researchers should consult the material safety data sheet and adhere to strict safety protocols. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichlorothiophene-2-sulfonyl fluoride
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InChI

InChI=1S/C4HCl2FO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFSVTLSIBOOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Cl)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273407
Record name 4,5-Dichloro-2-thiophenesulfonyl fluoride
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Molecular Weight

235.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

108158-06-1
Record name 4,5-Dichloro-2-thiophenesulfonyl fluoride
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Record name 4,5-Dichloro-2-thiophenesulfonyl fluoride
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Methodological & Application

Application Note: Synthesis of Sulfonamides from 4,5-Dichlorothiophene-2-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of sulfonamides utilizing 4,5-dichlorothiophene-2-sulfonyl fluoride as the electrophilic partner. Unlike traditional sulfonyl chlorides, sulfonyl fluorides possess unique stability-reactivity profiles, resisting hydrolysis under neutral conditions while engaging in Sulfur-Fluoride Exchange (SuFEx) chemistry upon specific activation.

This guide provides two distinct protocols:

  • Method A (Lewis Acid Catalysis): The industry-standard SuFEx protocol using Calcium Triflimide [Ca(NTf

    
    )
    
    
    
    ], ideal for non-nucleophilic or sterically hindered amines.
  • Method B (Base-Mediated): A cost-effective protocol leveraging the inherent electrophilicity of the electron-deficient dichlorothiophene core, suitable for primary and unhindered secondary amines.

Chemical Context & Mechanistic Insight

Why Sulfonyl Fluorides?

Sulfonyl chlorides (


) are the historical standard for sulfonamide synthesis but suffer from rapid hydrolysis and redox instability. Sulfonyl fluorides (

) are "sleeping beauties"—stable in water and plasma, yet highly reactive when "woken up" by specific activators (Lewis acids or H-bond donors).
Substrate Specificity: 4,5-Dichlorothiophene-2-sulfonyl fluoride

The specific scaffold presents a unique advantage. The thiophene ring is heteroaromatic, but the presence of two chlorine atoms at positions 4 and 5 exerts a strong inductive electron-withdrawing effect (-I) .

  • Consequence: The sulfur center is significantly more electrophilic than in unsubstituted thiophene or phenyl sulfonyl fluorides.

  • Operational Impact: While standard SuFEx requires catalysis (Method A), this specific substrate is often reactive enough to proceed via base mediation (Method B) for simple amines, offering a cheaper alternative.

Reaction Mechanism (SuFEx)

The reaction proceeds via a concerted substitution at the hexavalent sulfur center. The fluoride ion, being a poor leaving group due to the strong S-F bond (approx. 130 kcal/mol), requires assistance to depart.

G cluster_0 Activation Phase cluster_1 Substitution Phase S_Fluoride Sulfonyl Fluoride (R-SO2-F) Complex Activated Complex [R-SO2-F---Ca] S_Fluoride->Complex Coordination Catalyst Ca(NTf2)2 (Lewis Acid) Catalyst->Complex TS Transition State (Trigonal Bipyramidal) Complex->TS Amine Amine (R'-NH2) Amine->TS Nucleophilic Attack Product Sulfonamide (R-SO2-NH-R') TS->Product Elimination Byproduct HF / CaF2 TS->Byproduct

Figure 1: Mechanistic pathway of Calcium-catalyzed SuFEx reaction. The Lewis Acid [Ca] weakens the S-F bond, facilitating amine attack.

Experimental Protocols

Method A: Calcium Triflimide Catalyzed (The "Universal" SuFEx)

Recommended for: Weak nucleophiles (anilines), bulky secondary amines, or valuable substrates requiring high conversion.

Reagents:

  • 4,5-Dichlorothiophene-2-sulfonyl fluoride (1.0 equiv)

  • Amine (1.2 equiv)

  • Calcium Triflimide [Ca(NTf

    
    )
    
    
    
    ] (5 - 10 mol%)
  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (1.2 equiv) - Acts as HF scavenger/proton shuttle.

  • Solvent: Acetonitrile (MeCN) or tert-Amyl Alcohol.

Protocol:

  • Preparation: In a flame-dried reaction vial equipped with a stir bar, dissolve the amine (1.2 mmol) and DABCO (1.2 mmol) in anhydrous MeCN (4 mL).

  • Addition: Add 4,5-Dichlorothiophene-2-sulfonyl fluoride (1.0 mmol) in one portion.

  • Catalysis: Add Ca(NTf

    
    )
    
    
    
    (0.05 mmol, 5 mol%).
  • Reaction: Seal the vial and stir at Room Temperature for 4-12 hours.

    • Note: If the amine is extremely unreactive, heat to 50°C.

  • Monitoring: Monitor by LC-MS. The sulfonyl fluoride (

    
    ) will disappear, replaced by the sulfonamide (
    
    
    
    ).
  • Workup:

    • Dilute with Ethyl Acetate (30 mL).

    • Wash with 0.5M HCl (2 x 10 mL) to remove excess amine/DABCO.

    • Wash with Brine (10 mL).

    • Dry over MgSO

      
      , filter, and concentrate.
      
Method B: DBU-Mediated Thermal (Cost-Effective)

Recommended for: Primary alkyl amines and unhindered secondary amines.

Reagents:

  • 4,5-Dichlorothiophene-2-sulfonyl fluoride (1.0 equiv)

  • Amine (1.5 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent: THF or DMSO.

Protocol:

  • Preparation: Dissolve 4,5-Dichlorothiophene-2-sulfonyl fluoride (1.0 mmol) in THF (5 mL).

  • Addition: Add the Amine (1.5 mmol) followed by DBU (2.0 mmol).

  • Reaction: Heat the mixture to 60°C for 6-18 hours.

    • Why Heat? Without the Lewis Acid catalyst, thermal energy is required to overcome the activation barrier of the S-F bond cleavage.

  • Workup:

    • Dilute with DCM (Dichloromethane).

    • Wash with Saturated NaHCO

      
       (removes HF salts).
      
    • Wash with 1M HCl (removes DBU).

    • Dry and concentrate.

Data Summary & Comparison

FeatureMethod A (Ca-Catalyzed)Method B (DBU/Thermal)
Mechanism Lewis Acid Activation (SuFEx)Nucleophilic Substitution (S

2-like)
Temperature Room Temp - 50°C60°C - 80°C
Time 4 - 12 Hours12 - 24 Hours
Scope Broad (Anilines, hindered amines)Limited (Primary/Secondary alkyl amines)
Cost High (Ca catalyst cost)Low
Greenness High (Mild temp, high atom economy)Moderate (Energy input required)

Workflow Visualization

Workflow Start Start: Reagent Prep Check_Amine Analyze Amine Nucleophilicity Start->Check_Amine Method_A Method A: Ca(NTf2)2 Catalyst (Weak/Hindered Amines) Check_Amine->Method_A Aniline / Hindered Method_B Method B: DBU/Thermal (Strong/Primary Amines) Check_Amine->Method_B Alkyl / Primary Monitor Monitor: LC-MS / TLC (Look for loss of -SO2F) Method_A->Monitor Method_B->Monitor Quench Quench & Workup (Acid Wash for Amine Removal) Monitor->Quench Conversion >95% Purify Purification (Recrystallization or Column) Quench->Purify Final Final Sulfonamide Purify->Final

Figure 2: Decision tree and operational workflow for sulfonamide synthesis.

Troubleshooting & Optimization

  • Problem: Incomplete Conversion.

    • Diagnosis: The S-F bond is extremely stable.

    • Solution: Add 20 mol% BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) or switch to Method A if using Method B. Ensure solvent is anhydrous; water does not hydrolyze the starting material easily, but it solvates the fluoride ion, inhibiting the reaction.

  • Problem: Hydrolysis of Product.

    • Diagnosis: While the starting material is stable, the resulting sulfonamide can be labile if the amine is electron-poor.

    • Solution: Avoid strong aqueous base during workup. Use pH 7 buffer instead of NaOH.

  • Safety Note (HF Generation):

    • Both methods generate Fluoride ions. In acidic workups, this can form trace HF. Always use glass-lined or plastic vessels for workup if scaling up >10g, and ensure proper PPE.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition. [Link]

  • Mukherjee, P., et al. (2018).[2] Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.[2][3][4][5][6][7] Organic Letters. [Link][5]

  • Mahapatra, S., et al. (2020).[7][8] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.[6][7][8] Organic Letters. [Link]

Sources

Using 4,5-Dichlorothiophene-2-sulfonyl fluoride as a covalent warhead in protein labeling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 4,5-Dichlorothiophene-2-sulfonyl fluoride (DCT-SF) as a covalent warhead. This specific scaffold represents a "Goldilocks" electrophile in the Sulfur-Fluoride Exchange (SuFEx) toolkit—balancing aqueous stability with context-dependent reactivity toward non-cysteine nucleophiles (Tyr, Lys, His).

Introduction: The Renaissance of Sulfonyl Fluorides

In the landscape of covalent drug discovery, acrylamides targeting cysteine have dominated. However, the scarcity of accessible cysteines (<15% of the druggable proteome) necessitates alternative warheads. Sulfonyl fluorides (SFs) have emerged as privileged electrophiles for SuFEx (Sulfur-Fluoride Exchange) chemistry.[1]

4,5-Dichlorothiophene-2-sulfonyl fluoride (DCT-SF) is a distinct warhead within this class. Unlike the ubiquitous phenyl sulfonyl fluorides (e.g., PMSF, AEBSF), the thiophene scaffold offers unique electronic and steric properties. The 4,5-dichloro substitution serves a dual purpose:

  • Electronic Activation: The electron-withdrawing chlorine atoms increase the electrophilicity of the sulfur center, enhancing reactivity toward lower-nucleophilicity residues like Tyrosine and Lysine without compromising aqueous stability.

  • Metabolic Stability: Blocking the 4- and 5-positions prevents oxidative metabolism (e.g., by P450s) common to thiophene rings, improving the warhead's utility in live-cell or in vivo applications.

Mechanism of Action

The DCT-SF warhead functions via a nucleophilic substitution at the sulfur(VI) center. This reaction is context-dependent , meaning it rarely reacts with free amino acids in solution but reacts rapidly when the warhead is positioned proximal to a nucleophile within a protein binding pocket.

Targetable Residues[2][3][4][5][6][7][8][9][10]
  • Tyrosine (Tyr): The phenolic hydroxyl attacks the sulfur, displacing fluoride. This is often assisted by a nearby basic residue (e.g., His, Lys) that lowers the pKa of the phenol.

  • Lysine (Lys): The

    
    -amino group attacks the sulfur.
    
  • Histidine (His) & Serine (Ser): Less common but documented in specific catalytic triads.

Diagram: Mechanism of SuFEx Labeling

SuFEx_Mechanism Protein Protein Nucleophile (Tyr-OH / Lys-NH2) Complex Encounter Complex (Non-covalent Binding) Protein->Complex Diffusion Warhead DCT-SF Warhead (R-SO2-F) Warhead->Complex TS Transition State (Penta-coordinate Sulfur) Complex->TS Proximity Effect Product Covalent Adduct (Protein-SO2-R) + HF TS->Product Fluoride Elimination

Figure 1: The SuFEx reaction pathway. Specificity is driven by the 'Proximity Effect' within the binding pocket, distinguishing this warhead from non-specific alkylators.

Experimental Protocol: Covalent Labeling & Validation

This protocol describes the evaluation of a DCT-SF containing probe (or fragment) against a target protein.[2]

Phase A: Preparation & Compatibility

Reagents Required:

  • Target Protein (Purified, >90% purity).

  • DCT-SF Probe (dissolved in DMSO to 10-50 mM).

  • Labeling Buffer: 50 mM HEPES or Tris-HCl, pH 7.5–8.0, 150 mM NaCl.

    • Note: Avoid buffers with nucleophiles (e.g., DTT, Mercaptoethanol) at high concentrations. TCEP (0.5–1 mM) is compatible.

  • Control Compound: A non-reactive analog (sulfonyl fluoride replaced by sulfonate or sulfonamide) if available.

Table 1: Buffer Compatibility Matrix

Component Recommendation Reason
pH 7.4 – 8.5 Higher pH promotes nucleophile deprotonation (Tyr/Lys).
DTT/BME Avoid >1 mM High concentrations of thiols may compete or reduce disulfides.
TCEP Compatible Does not react with sulfonyl fluorides.

| Amine Buffers | Tris is OK | Tris is a primary amine but sterically hindered; HEPES/PBS preferred to minimize background. |

Phase B: Labeling Workflow

Step 1: Incubation

  • Dilute protein to 1–5 µM in Labeling Buffer.

  • Add DCT-SF probe to a final concentration of 10–100 µM (typically 10x excess over protein).

    • Critical: Keep final DMSO concentration < 1-2% to prevent denaturation.

  • Incubate at 37°C for 1–4 hours or Room Temp for 4–16 hours .

    • Insight: SFs are slower reacting than acrylamides. Time-course experiments are essential.

Step 2: Quenching (Optional)

  • Unlike highly reactive electrophiles, SFs do not strictly require quenching for gel analysis. However, adding 5x Laemmli buffer and boiling (95°C, 5 min) effectively stops the reaction for SDS-PAGE.

Step 3: Analysis (Choose Method)

  • Method A: Gel Shift (SDS-PAGE)

    • If the probe has a large mass or a fluorophore, look for a band migration shift or fluorescence.

  • Method B: Intact Protein Mass Spectrometry (Gold Standard)

    • Desalt the sample (e.g., Zeba Spin Columns or LC diverter valve).

    • Analyze by ESI-TOF MS.

    • Success Criteria: Observe a mass shift of + [Probe MW - 20 Da] .

    • Explanation: The loss of Fluoride (MW 19) and gain of a proton (MW 1) in the mechanism results in a net mass addition of the probe minus HF (approx -20 Da relative to the intact probe, or +Sulfonyl-R moiety).

Phase C: Peptide Mapping (Site Identification)

To confirm where the DCT-SF modified the protein:

  • Digestion: Alkylate cysteines (iodoacetamide), then digest labeled protein with Trypsin or Chymotrypsin (Chymotrypsin is often better for hydrophobic pockets where Tyr/DCT-SF might bind).

  • LC-MS/MS: Analyze peptides using a high-resolution mass spectrometer (Orbitrap or Q-TOF).

  • Data Search: Set variable modification:

    • Modification Mass: + [MW of DCT-SF fragment - 19.0 Da].

    • Residues: Tyr (Y), Lys (K), His (H), Ser (S).[3][4][5][6]

  • Validation: Manually inspect MS2 spectra to ensure the fragment ions confirm the modification site.

Diagram: Experimental Workflow

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_anal Analysis Probe DCT-SF Probe (in DMSO) Mix Incubation (37°C, 2-4 hrs) Probe->Mix Protein Target Protein (in HEPES pH 7.5) Protein->Mix IntactMS Intact Mass Spec (Check % Labeling) Mix->IntactMS QC Step PepMap Peptide Mapping (Identify Residue) IntactMS->PepMap If labeled > 50%

Figure 2: Step-by-step workflow for validating DCT-SF labeling efficiency and specificity.

Troubleshooting & Optimization

ObservationPossible CauseSolution
No Labeling Observed pH too lowIncrease pH to 8.0 or 8.5 to assist nucleophile deprotonation.
Precipitation Probe insolubilityDecrease probe concentration; check DMSO tolerance; use a more soluble linker.
Non-specific Labeling "Sticky" probePerform competition assay with excess free ligand to prove active-site specificity.
Hydrolysis Buffer contaminationEnsure buffers are fresh; avoid high temp (>40°C) for prolonged periods.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[4][7] Chemical Science, 6(5), 2650-2659. Link

  • Dong, J., et al. (2014). Sulfur (VI) fluoride exchange (SuFEx): another good reaction for click chemistry.[8] Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Hymel, D., & Peterson, B. R. (2012). Synthetic cell surface receptors for delivery of therapeutics. Advanced Drug Delivery Reviews, 64(9), 797-810. (Context on thiophene stability). Link

  • Lagoutte, P., et al. (2016). Sulfonyl fluorides as targets for covalent inhibitors.[4] Current Opinion in Chemical Biology, 30, 16-22. Link

Sources

Application Notes & Protocols: 4,5-Dichlorothiophene-2-sulfonyl Fluoride as a Versatile Building Block for Novel Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4,5-dichlorothiophene-2-sulfonyl fluoride for the synthesis and evaluation of potent carbonic anhydrase inhibitors. This document provides in-depth scientific rationale, detailed experimental protocols, and data interpretation guidelines.

Introduction: The Significance of Carbonic Anhydrases as Therapeutic Targets

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1][2]. This seemingly simple reaction is pivotal in a multitude of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and fluid balance[2][3][4]. In humans, there are 15 known CA isoforms, each with distinct tissue distribution and subcellular localization, which allows for their involvement in a wide array of physiological and pathological conditions[1][5].

The dysregulation of CA activity is implicated in several diseases. For instance, the overactivity of specific CA isoforms in the ciliary body of the eye leads to an increase in aqueous humor production, elevating intraocular pressure and contributing to glaucoma[3][4]. Furthermore, certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors, where they contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis[1][5][6]. This makes selective inhibition of specific CA isoforms a highly attractive therapeutic strategy for a range of diseases including glaucoma, epilepsy, and cancer[3][7].

4,5-Dichlorothiophene-2-sulfonyl Fluoride: A Privileged Scaffold for CA Inhibitor Synthesis

The primary amino acid residue in the active site of all catalytically active human CAs is a zinc-coordinated hydroxide ion, which is the primary target for a major class of inhibitors: the sulfonamides[8]. The sulfonamide group (-SO₂NH₂) coordinates to the zinc ion, displacing the catalytic water molecule and thereby inhibiting the enzyme's function. The design of novel and selective CA inhibitors, therefore, often revolves around the synthesis of diverse sulfonamide derivatives.

4,5-Dichlorothiophene-2-sulfonyl fluoride stands out as a particularly valuable building block for the synthesis of novel CA inhibitors for several key reasons:

  • Chemical Stability and Reactivity: Sulfonyl fluorides are generally more stable to hydrolysis than their sulfonyl chloride counterparts, yet they retain sufficient reactivity to undergo nucleophilic substitution with amines to form sulfonamides[9][10]. This controlled reactivity allows for cleaner reactions and easier purification of the final products. The concept of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" highlights the reliability and versatility of sulfonyl fluorides in chemical synthesis[11].

  • Structural Rigidity and Lipophilicity: The thiophene ring provides a rigid scaffold that can be strategically functionalized. The two chlorine atoms on the thiophene ring increase the lipophilicity of the molecule, which can enhance cell membrane permeability, a desirable property for drug candidates.

  • Opportunities for Derivatization: The chlorine atoms on the thiophene ring can be displaced by various nucleophiles, offering a pathway for further chemical modification and the exploration of structure-activity relationships (SAR)[12][13]. This allows for the fine-tuning of the inhibitor's potency and selectivity for different CA isoforms.

Synthetic Protocol: From Building Block to Potent Inhibitor

This section details a representative, two-step protocol for the synthesis of a novel carbonic anhydrase inhibitor starting from 4,5-dichlorothiophene-2-sulfonyl fluoride. The first step involves the formation of the key sulfonamide intermediate, followed by a nucleophilic aromatic substitution to introduce further diversity.

Workflow for the Synthesis of a Thiophene-based Carbonic Anhydrase Inhibitor

G start 4,5-Dichlorothiophene-2-sulfonyl Fluoride step1 Step 1: Amination (Formation of Sulfonamide) start->step1 product1 Intermediate: 4,5-Dichloro-N-alkyl/aryl-thiophene-2-sulfonamide step1->product1 reagent1 Primary or Secondary Amine (R-NH₂) Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) reagent1->step1 step2 Step 2: Nucleophilic Aromatic Substitution (Displacement of Chlorine) product1->step2 final_product Final Product: Substituted Thiophene-2-sulfonamide Carbonic Anhydrase Inhibitor step2->final_product reagent2 Nucleophile (e.g., R'-SH, R'-OH) Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent2->step2 purification Purification (e.g., Column Chromatography) final_product->purification characterization Characterization (e.g., NMR, Mass Spectrometry) purification->characterization

Caption: Synthetic workflow for the preparation of a carbonic anhydrase inhibitor.

Detailed Experimental Procedure

Step 1: Synthesis of 4,5-Dichloro-N-(prop-2-yn-1-yl)thiophene-2-sulfonamide

  • Reaction Setup: To a solution of 4,5-dichlorothiophene-2-sulfonyl fluoride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 eq).

  • Addition of Amine: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of propargylamine (1.1 eq) in DCM (5 mL) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x 15 mL), followed by saturated aqueous NaHCO₃ (2 x 15 mL), and finally with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4,5-dichloro-N-(prop-2-yn-1-yl)thiophene-2-sulfonamide.

Step 2: Synthesis of 4-Chloro-5-(phenylthio)-N-(prop-2-yn-1-yl)thiophene-2-sulfonamide

  • Reaction Setup: To a solution of 4,5-dichloro-N-(prop-2-yn-1-yl)thiophene-2-sulfonamide (1.0 eq) in dimethylformamide (DMF, 10 mL), add potassium carbonate (2.0 eq).

  • Addition of Nucleophile: Add thiophenol (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final inhibitor.

Biological Evaluation: In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, and XII) can be determined using a colorimetric assay based on the esterase activity of the enzyme[14][15].

Assay Principle

The assay measures the ability of a compound to inhibit the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol. The formation of the yellow-colored 4-nitrophenolate ion is monitored spectrophotometrically at 400 nm.

Workflow for Carbonic Anhydrase Inhibition Assay

G start Prepare Reagents: - CA Enzyme Solution - Inhibitor Stock Solutions - Substrate (NPA) Solution - Assay Buffer step1 Dispense enzyme and inhibitor into a 96-well plate start->step1 incubation Pre-incubate at room temperature (e.g., 10 minutes) step1->incubation step2 Initiate reaction by adding NPA substrate incubation->step2 measurement Measure absorbance at 400 nm in kinetic mode step2->measurement data_analysis Calculate initial reaction rates measurement->data_analysis ic50 Determine IC₅₀ values (Inhibitor concentration causing 50% inhibition) data_analysis->ic50

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Detailed Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of the purified hCA isoform in the appropriate buffer.

    • Prepare serial dilutions of the synthesized inhibitor and a standard inhibitor (e.g., Acetazolamide) in the assay buffer[14].

    • Prepare a stock solution of 4-nitrophenyl acetate (NPA) in a suitable organic solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • Assay Buffer

      • hCA enzyme solution

      • Inhibitor solution (at various concentrations) or vehicle (for control)

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the NPA substrate solution to each well.

  • Data Acquisition:

    • Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode[15].

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The inhibitory potencies of a series of synthesized compounds against different hCA isoforms should be summarized in a table to facilitate the analysis of structure-activity relationships.

Compound IDR¹ GroupR² GrouphCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)
I-1 HH1250853515
I-2 PropargylPhenylthio85042187
I-3 Methyl4-Fluorophenylthio920552511
Acetazolamide --25012255.7

This is a representative table with hypothetical data for illustrative purposes.

Analysis of such data allows for the elucidation of key structural features that contribute to potent and selective inhibition of the target CA isoforms. For example, the data might reveal that substitution at the 5-position of the thiophene ring with an arylthio group enhances potency against the tumor-associated isoforms hCA IX and XII.

Conclusion

4,5-Dichlorothiophene-2-sulfonyl fluoride is a highly valuable and versatile building block for the development of novel carbonic anhydrase inhibitors. Its favorable chemical properties allow for the efficient synthesis of a diverse library of compounds. The protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of these potential therapeutic agents. By systematically exploring the structure-activity relationships, researchers can design and develop potent and selective inhibitors for a range of diseases where carbonic anhydrase activity is dysregulated.

References

  • PDB-101. (n.d.). Molecule of the Month: Carbonic Anhydrase. RCSB PDB. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Ghițulică, L., Bîcu, E., Bărbuceanu, F., & Șaramet, G. (2018). Carbonic anhydrases as disease markers. Expert Opinion on Therapeutic Patents, 28(1), 1-13. Retrieved from [Link]

  • Vullo, D., De Luca, V., Scozzafava, A., & Supuran, C. T. (2013). Carbonic Anhydrase XII Functions in Health and Disease. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(11), 2534–2541. Retrieved from [Link]

  • Poulter, M. R., & McKenna, R. (2010). Synthesis of alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase. Bioorganic & Medicinal Chemistry, 18(16), 5958-5965. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase. Retrieved from [Link]

  • Dolittle, D. (2023, February 12). The biological importance of carbonic anhydrase enzyme. Life Lines by Dr. Dolittle. Retrieved from [Link]

  • Zhang, Q., & Li, C. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications, 14(1), 5003. Retrieved from [Link]

  • Ghoraia, S., Pulya, S., Ghosh, K., Panda, P., Ghosh, B., & Gayen, S. (2020). Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors: Detailed Insight for future development as anti-glaucoma agents. Bioorganic Chemistry, 95, 103525. Retrieved from [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. Retrieved from [Link]

  • American Chemical Society. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • American Chemical Society. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lindner, W., & Roblegg, E. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7309. Retrieved from [Link]

  • Genç, H., Vullo, D., Scozzafava, A., & Supuran, C. T. (2015). Synthesis of Novel Acridine Bis-Sulfonamides With Effective Inhibitory Activity Against the Carbonic Anhydrase Isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(22), 7149-7155. Retrieved from [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews. Retrieved from [Link]

  • Akocak, S., Lolak, N., Vullo, D., Scozzafava, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules, 24(21), 3878. Retrieved from [Link]

  • Orwenyo, J. (n.d.). Structure-Activity Relationship Studies on Thioxolone Compounds as Inhibitors of Human Carbonic Anhydrase II. Semantic Scholar. Retrieved from [Link]

  • Angeli, A., et al. (2024). Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(19), 11623. Retrieved from [Link]

  • Scribd. (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Alchemist. (n.d.). 4,5-Dichlorothiophene-2-sulfonyl Chloride Supplier & Manufacturer in China. Retrieved from [Link]

  • Supuran, C. T., et al. (1996). Carbonic anhydrase inhibitors. Synthesis of topically effective intraocular pressure lowering agents derived from 5-(omega-aminoalkylcarboxamido)-1,3,4-thiadiazole-2-sulfonamide. Journal of Medicinal Chemistry, 39(4), 949-955. Retrieved from [Link]

  • Nocentini, A., et al. (2023). Carbonic anhydrase inhibitory effects, antiproliferative activity and molecular modeling studies of biotin-conjugated sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2259169. Retrieved from [Link]

  • Ponticello, G. S., et al. (1987). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 30(4), 591-597. Retrieved from [Link]

  • Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Disulfides with KF. Journal of the American Chemical Society, 141(35), 13744-13749. Retrieved from [Link]

  • Angeli, A., et al. (2024). Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • Kelly, M. J., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Future Medicinal Chemistry, 7(4), 437-454. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Preparation of "Clickable" Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. Retrieved from [Link]

Sources

Design of Thiophene-Based Antibacterial Agents Using Sulfonyl Fluoride Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2026-04

Executive Summary & Strategic Rationale

The rise of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores and rapid library generation techniques. This guide details the design of antibacterial agents utilizing thiophene scaffolds functionalized via Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry.

Why This Approach?
  • The Thiophene Scaffold: A bioisostere of benzene, thiophene alters lipophilicity and metabolic stability. It is a proven moiety in antibacterials (e.g., Cefoxitin, Ticarcillin) and targets bacterial cell division proteins (FtsZ) and histidine kinases.

  • The Sulfonyl Fluoride (–SO₂F) Hub: Unlike unstable sulfonyl chlorides, sulfonyl fluorides are "sleeping beauties"—stable in aqueous buffers and plasma but highly reactive toward specific nucleophiles under defined conditions.

  • Dual-Modality: This guide covers two distinct design strategies:

    • Strategy A (Library Generation): Using –SO₂F as a stable intermediate to synthesize diverse sulfonamide libraries (dihydrofolate reductase inhibitors).

    • Strategy B (Covalent Inhibition): Using –SO₂F as the final electrophilic warhead to covalently modify nucleophilic residues (Ser, Tyr, Lys) in bacterial enzymes.

Chemical Design & Workflow Visualization

The following workflow illustrates the divergence between library synthesis and covalent probe design.

G Thiophene Thiophene Scaffold Intermed Thiophene-2-Sulfonyl Fluoride (T2SF) Thiophene->Intermed Functionalization (KHF2 or Selectfluor) Sub_A SuFEx Ligation (Amine/Phenol) Intermed->Sub_A Strategy A Sub_B Direct Application Intermed->Sub_B Strategy B Lib Sulfonamide Library (Non-covalent) Sub_A->Lib DBU Catalyst Cov Covalent Inhibitor (Warhead) Sub_B->Cov Target: Ser/Tyr

Figure 1: Divergent synthesis workflow. The stable sulfonyl fluoride hub allows for either rapid diversification into sulfonamides or direct use as a covalent inhibitor.

Experimental Protocols

Protocol 1: Synthesis of Thiophene-2-Sulfonyl Fluoride (The Hub)

Objective: To synthesize a stable, electrophilic hub from commercially available thiophene-2-sulfonyl chloride.

Scientific Context: Traditional hydrolysis of sulfonyl chlorides is rapid. Here, we utilize the bifluoride anion (HF₂⁻) , which acts as both a fluoride source and a proton shuttle, stabilizing the transition state and ensuring high yields without the rapid hydrolysis seen with naked fluoride sources.

Materials:

  • Thiophene-2-sulfonyl chloride (1.0 equiv)

  • Potassium Bifluoride (KHF₂) (2.0 equiv) [Caution: Corrosive]

  • Acetonitrile (MeCN) / Water (1:1 v/v)

  • Teflon-coated stir bar (Glass etching possible with HF species)

Step-by-Step Methodology:

  • Preparation: In a fume hood, dissolve thiophene-2-sulfonyl chloride (10 mmol) in 20 mL MeCN.

  • Addition: Prepare a solution of KHF₂ (20 mmol) in 20 mL water. Add this dropwise to the organic phase under vigorous stirring.

  • Reaction: Stir the biphasic mixture at room temperature (RT) for 2–4 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc). The fluoride is typically more polar than the chloride but runs distinctively.

  • Work-up: Dilute with EtOAc (50 mL). Wash organic layer with water (2x) and brine (1x).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Usually not required.[1] If necessary, purify via silica gel chromatography.

  • Characterization:

    • ¹⁹F NMR (Essential): Look for a singlet around +65 ppm (relative to CFCl₃). This confirms the S–F bond.

Protocol 2: SuFEx Click Ligation (Strategy A - Library Generation)

Objective: To generate a library of sulfonamides (potential dihydropteroate synthase inhibitors) using the "SuFEx" mechanism.

Scientific Context: Sulfonyl fluorides are kinetically stable until activated. We use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG as a base catalyst. The base deprotonates the nucleophile (amine) and activates the sulfur center, facilitating the F⁻ departure.

Materials:

  • Thiophene-2-sulfonyl fluoride (from Protocol 1)

  • Diverse Amines (Primary/Secondary) or Phenols

  • DBU (1.2 equiv)

  • Solvent: MeCN or DMSO (for plate-based synthesis)

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, aliquot the amine library (0.1 mmol per well).

  • Reagent Addition: Add thiophene-2-sulfonyl fluoride (0.1 mmol) in MeCN to each well.

  • Catalysis: Add DBU (0.12 mmol) to initiate the reaction.

  • Incubation: Seal plate and shake at RT for 12 hours.

    • Note: SuFEx is water-tolerant; strictly anhydrous conditions are not required.

  • Quenching: Add weak acid (1M HCl) to neutralize DBU.

  • Isolation: Evaporate solvent. For screening, crude reaction mixtures often suffice due to high conversion rates (>95%).

Protocol 3: Antibacterial Susceptibility Assay (MIC)

Objective: To evaluate the potency of the generated library or covalent probes.

Scientific Context: We utilize the broth microdilution method (CLSI standards). For Strategy B (Covalent Inhibitors), time-kill kinetics are crucial to demonstrate the irreversible nature of the binding.

Materials:

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Mueller-Hinton Broth (MHB).

  • Resazurin dye (Cell viability indicator).

Step-by-Step Methodology:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in MHB.

  • Compound Dosing: Prepare serial 2-fold dilutions of thiophene derivatives in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL).

  • Controls:

    • Positive Control: Ciprofloxacin or Vancomycin.

    • Negative Control: Solvent (DMSO < 1%).

    • Sterility Control: Media only.

  • Incubation: 37°C for 16–20 hours.

  • Readout:

    • Visual: Lowest concentration with no visible growth.

    • Resazurin: Add 30 µL of 0.01% resazurin. Incubate 1-2 hours. Blue = No Growth (Inhibition); Pink = Growth.

Mechanism of Action: Covalent Inhibition (Strategy B)

When using Thiophene-Sulfonyl Fluorides as direct probes, the mechanism involves the specific attack of a protein nucleophile (often a Serine in the catalytic triad of proteases or Tyrosine in specific receptors) onto the Sulfur(VI) center.

Mechanism Enz Bacterial Enzyme (Nucleophile: Ser-OH) Complex Transition State (Pentacoordinate Sulfur) Enz->Complex Nucleophilic Attack Inhib Thiophene-SO2F (Warhead) Inhib->Complex Covalent Sulfonylated Enzyme (Irreversible Inhibition) Complex->Covalent SuFEx Leaving Fluoride Ion (Leaving Group) Complex->Leaving

Figure 2: Mechanism of covalent inhibition. The protein nucleophile attacks the sulfur center, ejecting fluoride and forming a stable sulfonate/sulfonamide bond.

Data Analysis & Interpretation

When analyzing results, distinguish between reversible (Library A) and irreversible (Strategy B) inhibition.

Table 1: Expected Data Patterns & Interpretation

ParameterStrategy A (Sulfonamide Library)Strategy B (Covalent Warhead)
Primary Metric MIC (Minimum Inhibitory Concentration)MIC + Time-dependent IC₅₀
Washout Effect Activity lost after washing cellsActivity retained after washing (Covalent)
Target DHPS (Folate pathway)Serine Proteases / Histidine Kinases
SAR Focus R-group diversity (Sterics/Electronics)Warhead geometry (Ortho/Meta positioning)

Critical Troubleshooting:

  • Hydrolysis: If MIC increases over time in aqueous media, the SO₂F warhead may be hydrolyzing. Confirm stability by incubating compound in MHB (no bacteria) for 24h and checking via LC-MS.

  • Non-Specific Toxicity: Sulfonyl fluorides can be promiscuous. Perform a cytotoxicity assay (e.g., HEK293 cells) early to ensure the bacterial killing is selective.

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

  • Sadlowski, C., et al. (2019).[2] "Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics."[2][3] Molecular Systems Design & Engineering. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). "Performance Standards for Antimicrobial Susceptibility Testing." [Link]

  • Noël, T., et al. (2019). "Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride." Nature Communications. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting side reactions of dichlorothiophene sulfonyl fluoride with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Sulfonamide Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Chemical Biology Researchers Document ID: TS-DTSF-001

Executive Summary & Chemical Context

The Challenge: You are attempting to react dichlorothiophene sulfonyl fluoride with a primary amine (


) to form a sulfonamide. While sulfonyl fluorides are preferred in modern drug discovery for their stability (SuFEx chemistry), this specific scaffold presents a unique "Trojan Horse" of reactivity.

The Trap: The thiophene ring acts as a Janus-faced electrophile. The sulfonyl fluoride group (


) is intended to be the electrophile, but it is also a potent Electron Withdrawing Group (EWG). This EWG activates the adjacent chlorine atoms on the thiophene ring toward Nucleophilic Aromatic Substitution (SnAr) .

If your reaction conditions are too aggressive (high heat, strong unhindered base), the amine will attack the ring (displacing a chloride) rather than the sulfur. If conditions are too passive, the highly stable S-F bond will simply not react.

Diagnostic Flowchart

Use this decision tree to identify your specific failure mode based on analytical data (LCMS/NMR).

TroubleshootingFlow Start Start: Analyze Crude Mixture Decision1 Is the Starting Material (SM) consumed? Start->Decision1 NoRxn Issue: No Reaction / Low Conversion Decision1->NoRxn No CheckMass Check LCMS of Product Decision1->CheckMass Yes Cause1 Cause: S-F bond is kinetically stable (SuFEx feature) NoRxn->Cause1 Fix1 Solution: Add Ca(NTf2)2 catalyst or use Silyl-Amine Cause1->Fix1 SnAr Mass = Expected - 36 Da (Cl loss) + Amine Mass CheckMass->SnAr Wrong Mass Hydrolysis Mass = SM - F + OH (Sulfonic Acid) CheckMass->Hydrolysis Acid Mass Cause2 Issue: SnAr Side Reaction (Amine attacked the Ring) SnAr->Cause2 Fix2 Solution: Lower Temp, Non-polar Solvent, Switch to SuFEx Catalysis Cause2->Fix2 Cause3 Issue: Hydrolysis Hydrolysis->Cause3 Fix3 Solution: Anhydrous Solvents, Avoid Hydroxide Bases Cause3->Fix3

Figure 1: Diagnostic logic for identifying competing pathways in thiophene sulfonyl fluoride functionalization.

Troubleshooting Guides (FAQ Format)

Issue 1: The "Wrong Regioisomer" (SnAr Competition)

Symptom: LCMS shows a product peak with a mass corresponding to


. The isotopic pattern for chlorine (

) indicates the loss of one chlorine atom. The Science: The sulfonyl fluoride group is a meta-director in electrophilic substitution but an ortho/para-activator in nucleophilic substitution.[1] In 2,5-dichloro-3-thiophenesulfonyl fluoride, the C2-Chlorine is "ortho" to the sulfonyl group. The amine attacks C2, forms a Meisenheimer-like complex, and expels chloride. This is a classic

reaction [1].

Corrective Actions:

  • Switch Solvent: Change from polar aprotic solvents (DMF, DMSO) to non-polar or bulky solvents (DCM, Toluene, or t-Amyl Alcohol). Polar solvents stabilize the charged transition state of the SnAr reaction, accelerating the side reaction.

  • Change the Base: Avoid unhindered, strong nucleophilic bases. Use DIPEA (Hünig's base) or 2,6-lutidine . These are too sterically hindered to attack the ring or assist in the tight transition state of SnAr efficiently.

  • Lower Temperature: SnAr generally has a higher activation energy than the desired sulfonylation (if catalyzed). Run the reaction at 0°C or RT; avoid heating above 40°C.

Issue 2: "It Just Won't React" (The SuFEx Stability)

Symptom: Starting material is recovered unchanged after 24 hours, even with excess amine. The Science: Unlike sulfonyl chlorides, sulfonyl fluorides are resistant to direct nucleophilic attack due to the high bond dissociation energy of the S-F bond and the tight hold fluorine has on the sulfur electrons. This "sluggishness" is a feature, not a bug, of SuFEx chemistry [2]. They require activation to react with primary amines.

Corrective Actions:

  • The "Ball" Catalyst: Add Calcium Triflimide [Ca(NTf2)2] (5-10 mol%).

    • Mechanism:[1][2][3][4][5][6][7] The

      
       Lewis acid coordinates to the sulfonyl fluorines, pulling electron density away and weakening the S-F bond, allowing the amine to attack. This is highly specific to the S-F bond and does not activate the ring for SnAr [3].
      
  • Silyl Activation: Pre-functionalize your amine as a silyl amine (

    
    ).
    
    • Mechanism:[1][2][3][4][5][6][7] The formation of the strong Si-F bond (approx. 135 kcal/mol) drives the reaction forward. This is the "Silicon-SuFEx" approach.

Issue 3: Hydrolysis to Sulfonic Acid

Symptom: Formation of a highly polar, acidic byproduct (


).
The Science: 
While S-F bonds are stable to pure water, the presence of hydroxide (

) or wet basic organic solvents will hydrolyze the fluoride.

Corrective Actions:

  • Biphasic is Risky: Do not use Schotten-Baumann conditions (Water/DCM + NaOH) for sulfonyl fluorides unless the amine is extremely reactive.

  • Sieve-Dry Solvents: Ensure Acetonitrile or DCM is dried over molecular sieves.

  • Fluoride Scavenging: The reaction produces HF. If you use a glass vessel without a base that can sequester HF (like solid

    
     or excess amine), the etching of the glass can generate water, creating a feedback loop of hydrolysis.
    

Recommended Optimized Protocol

This protocol prioritizes the Sulfonylation pathway over the SnAr pathway by using Lewis Acid activation (SuFEx) rather than thermal activation.

Reagents:

  • Dichlorothiophene sulfonyl fluoride (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Base: DIPEA (2.0 equiv)

  • Catalyst: Ca(NTf2)2 (10 mol%) — Critical for selectivity

  • Solvent: Acetonitrile (MeCN) or t-Amyl Alcohol (0.2 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a reaction vial and cool under

    
    .
    
  • Dissolution: Dissolve the sulfonyl fluoride and the amine in anhydrous MeCN.

  • Base Addition: Add DIPEA. Note: The mixture should remain clear.

  • Catalyst Addition: Add Ca(NTf2)2 in one portion.[8]

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Why? Heating promotes the SnAr side reaction. The Calcium catalyst lowers the barrier for sulfonylation so heat is unnecessary.

  • Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove unreacted amine and calcium salts), then Brine. Dry over

    
    .
    

Data Comparison: Chloride vs. Fluoride[1][5]

FeatureSulfonyl Chloride (

)
Sulfonyl Fluoride (

)
Reactivity High (Reacts violently)Latent (Stable until activated)
Main Side Reaction Hydrolysis / Di-sulfonylationSnAr (on electron-poor rings)
Water Tolerance Low (Hydrolyzes rapidly)High (Resists hydrolysis)
Selectivity Poor (Attacks any nucleophile)High (Specific to activated amines)
Preferred Catalyst None / DMAPCa(NTf2)2 or DBU

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[9][10] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Mukherjee, P., Woroch, C. P., Cleary, L., ...[11] & Ball, N. D. (2018).[11][12] Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.[8][11] Organic Letters, 20(13), 3943–3947. Link[12][13]

Sources

Technical Support Center: Purification of 4,5-Dichlorothiophene-2-sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4,5-dichlorothiophene-2-sulfonamide and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4,5-dichlorothiophene-2-sulfonamide?

A1: Common impurities often arise from the starting materials, side reactions, or degradation. These can include:

  • Unreacted starting materials: Such as 2,3-dichlorothiophene.

  • Isomeric monosulfonated byproducts: Depending on the regioselectivity of the sulfonation reaction.

  • Di-sulfonated thiophenes: Arising from over-reaction with the sulfonating agent.

  • Hydrolysis products: The corresponding sulfonic acid can form if the sulfonyl chloride intermediate is exposed to moisture.[1]

  • Residual solvents and reagents: From the reaction and work-up steps.

Q2: Which analytical techniques are best for assessing the purity of my 4,5-dichlorothiophene-2-sulfonamide samples?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for quantifying the purity of sulfonamides.[2] A reversed-phase C18 column with a gradient elution of methanol or acetonitrile and water is often a good starting point.[3]

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative monitoring of reaction progress and for identifying the number of components in a mixture.[2][4] For visualization of sulfonamides, UV light at 254 nm is typically effective.[2] Staining with potassium permanganate can also be used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying the molecular weights of the main product and any impurities, aiding in their structural elucidation.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any structurally related impurities.

Q3: My purified 4,5-dichlorothiophene-2-sulfonamide is a brownish or yellowish solid. How can I decolorize it?

A3: Colored impurities are common in aromatic sulfonamide synthesis.

  • Activated Charcoal: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal to the solution.[5] The charcoal will adsorb the colored impurities. You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[5]

  • Appropriate Solvent Selection: Ensure the chosen recrystallization solvent does not contribute to color formation at elevated temperatures.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4,5-dichlorothiophene-2-sulfonamide intermediates.

Recrystallization Issues

Problem: My compound "oils out" during recrystallization instead of forming crystals.

  • Causality: "Oiling out" occurs when a solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[6] This is common with moderately impure compounds which have a lower melting point than the pure substance.

  • Solutions:

    • Add More Solvent: Reheat the mixture to dissolve the oil, then add more hot solvent until the solution is no longer saturated at the boiling point.[5][6]

    • Slower Cooling: Allow the solution to cool more slowly. Insulating the flask can promote the formation of well-defined crystals.[6]

    • Solvent System Modification: The polarity of the solvent may not be optimal. For sulfonamides, mixtures like ethanol/water or isopropanol/water can be effective.[5]

    • Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution or add a seed crystal of the pure compound.[5][6]

Problem: I have a very low yield after recrystallization.

  • Causality: The most common cause of low recovery is using an excessive amount of solvent to dissolve the crude product.[5] A portion of your product will remain in the mother liquor. Premature crystallization during a hot filtration step can also lead to significant loss.[5]

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.

    • Pre-heat Filtration Apparatus: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely.

    • Cooling: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal precipitation before filtration.[6]

Column Chromatography Challenges

Problem: My 4,5-dichlorothiophene-2-sulfonamide is streaking or tailing on the TLC plate and the column.

  • Causality: The acidic nature of the sulfonamide group can lead to strong interactions with the silica gel, causing poor chromatographic behavior.

  • Solutions:

    • Solvent System Additives: Add a small amount (0.5-1%) of a polar, acidic solvent like acetic acid or formic acid to the eluent. This can help to protonate the sulfonamide and reduce its interaction with the silica.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for compounds that are particularly sensitive to silica gel.[7]

Problem: I am unable to separate my desired product from a close-running impurity.

  • Causality: The polarity of the product and the impurity are very similar in the chosen solvent system.

  • Solutions:

    • Solvent System Screening: Use TLC to screen a wider range of solvent systems with different selectivities. For instance, try substituting ethyl acetate with methyl tert-butyl ether (MTBE) or dichloromethane.

    • Gradient Elution: Employ a shallow solvent gradient during column chromatography.[7] A gradual increase in the polar solvent concentration can improve the separation of closely eluting compounds.

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and enhance separation.[7]

III. Experimental Protocols & Workflows

Protocol 1: Recrystallization of 4,5-Dichlorothiophene-2-sulfonamide

This protocol provides a general procedure for the purification of solid 4,5-dichlorothiophene-2-sulfonamide.

Materials:

  • Crude 4,5-dichlorothiophene-2-sulfonamide

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture with water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, determine the appropriate solvent by testing the solubility of a small amount of the crude product. An ideal solvent will dissolve the compound when hot but will have low solubility at room temperature.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.[5]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, you can then place the flask in an ice bath for 15-30 minutes.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.

Workflow for Troubleshooting Purification

The following diagram outlines a decision-making process for purifying 4,5-dichlorothiophene-2-sulfonamide intermediates.

Purification_Workflow start Crude Product assess_purity Assess Purity (TLC/HPLC) start->assess_purity is_solid Is the product a solid? assess_purity->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography is_solid->column_chrom No/Impure oiling_out Oiling Out? recrystallize->oiling_out adjust_solvent Adjust Solvent/Cooling Rate oiling_out->adjust_solvent Yes low_yield Low Yield? oiling_out->low_yield No adjust_solvent->recrystallize optimize_solvent_volume Optimize Solvent Volume low_yield->optimize_solvent_volume Yes final_product Pure Product low_yield->final_product No optimize_solvent_volume->recrystallize streaking Streaking/Tailing? column_chrom->streaking add_modifier Add Eluent Modifier (e.g., Acetic Acid) streaking->add_modifier Yes poor_separation Poor Separation? streaking->poor_separation No add_modifier->column_chrom optimize_eluent Optimize Eluent/Gradient poor_separation->optimize_eluent Yes poor_separation->final_product No optimize_eluent->column_chrom

Caption: A workflow for troubleshooting the purification of 4,5-dichlorothiophene-2-sulfonamide.

IV. Data Tables

Table 1: Analytical Techniques for Purity Assessment of Sulfonamides

TechniquePrincipleInformation ObtainedSensitivityKey AdvantagesLimitations
HPLC Differential partitioning between stationary and mobile phasesRetention time, peak area, % purityHigh (ng to µg/mL)[2]Robust, reproducible, suitable for quality control[2]Requires reference standards, potential for co-elution[2]
TLC Differential adsorption on a thin layer of adsorbentRetention factor (Rf), number of componentsModerateRapid, low cost, good for reaction monitoringNot quantitative, lower resolution than HPLC
LC-MS HPLC separation followed by mass analysisMolecular weight of componentsVery HighProvides structural information on impuritiesMore complex instrumentation
NMR Nuclear spin transitions in a magnetic fieldDetailed structural informationLowDefinitive structure confirmationNot ideal for complex mixtures without prior separation

V. References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem.

  • Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology.

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service.

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.

  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem.

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD - LabRulez LCMS.

  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives - Benchchem.

  • TLC identification of sulfonamides - PubMed.

Sources

Validation & Comparative

Technical Guide: LC-MS Fragmentation & Utility of 4,5-Dichlorothiophene Sulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Isotopic Tagging

In the structural elucidation of complex amines and phenolic metabolites, standard derivatization reagents like Dansyl chloride or p-Toluenesulfonyl (Tosyl) chloride often fall short in one critical area: spectral confidence . While they improve ionization, they lack diagnostic isotopic signatures.

This guide analyzes 4,5-dichlorothiophene-2-sulfonyl chloride (DCTS) as a superior alternative for high-confidence LC-MS identification. Unlike benzene-based analogs, the DCTS scaffold introduces a "spectral flag"—a distinct isotopic cluster driven by two chlorine atoms and two sulfur atoms (one from the ring, one from the sulfonyl group). This guide details the fragmentation mechanics, comparative performance, and validated protocols for deploying DCTS in drug development workflows.

Mechanistic Insight: Fragmentation Physics

The utility of DCTS derivatives lies in their predictable dissociation under Collision-Induced Dissociation (CID). Understanding these pathways is essential for programming Multiple Reaction Monitoring (MRM) transitions.

The "Chlorine-Thiophene" Signature

The 4,5-dichlorothiophene moiety provides a unique mass spectral fingerprint.

  • Isotopic Cluster: The presence of two chlorine atoms (

    
     and 
    
    
    
    ) creates a tell-tale 9:6:1 intensity ratio for the
    
    
    ,
    
    
    , and
    
    
    ions.
  • Sulfur Contribution: The two sulfur atoms slightly enhance the

    
     peak (due to 
    
    
    
    ), further distinguishing it from purely carbon-based background noise.
Primary Fragmentation Pathways (ESI+)

Upon protonation


, DCTS derivatives exhibit three distinct cleavage events:
  • Sulfonyl Cleavage (Diagnostic): The most common pathway is the cleavage of the S-N bond. However, unlike simple sulfonamides, the electron-deficient thiophene ring often retains the charge, or facilitates a rearrangement.

  • 
     Extrusion:  A rearrangement occurs where 
    
    
    
    (64 Da) is expelled.[1] This is characteristic of heteroaromatic sulfonamides.
  • Radical Cation Formation: In some high-energy collisions, homolytic cleavage of the C-Cl bond is observed, though less common than the S-N break.

Visualization: Fragmentation Pathway

The following diagram illustrates the dissociation logic for a generic amine derivatized with DCTS.

FragmentationPathway cluster_legend Key Precursor Precursor Ion [M+H]+ (m/z X) Transition Transition State (S-N Bond Weakening) Precursor->Transition CID Energy Product1 Amine Fragment [R-NH3]+ Transition->Product1 Neutral Loss (DCT-SO2-OH) Product2 Sulfonyl Cation [DCT-SO2]+ Transition->Product2 Charge Retention on Thiophene Product3 Desulfonylated [M+H - SO2]+ Transition->Product3 SO2 Extrusion (-64 Da) DCT = 4,5-Dichlorothiophene DCT = 4,5-Dichlorothiophene

Figure 1: Proposed fragmentation pathways for DCTS-derivatized amines under ESI-CID conditions.

Comparative Analysis: DCTS vs. The Standard

How does DCTS compare to the industry standards: Dansyl Chloride (DNS-Cl) and Benzenesulfonyl Chloride (BS-Cl)?

Performance Matrix
FeatureDCTS (4,5-Dichloro) Dansyl Chloride Benzenesulfonyl Cl
Primary Utility Isotopic Verification & RetentionFluorescence & SensitivityGeneral Derivatization
Isotopic Pattern Diagnostic (9:6:1) Standard (Carbon-based)Standard (Carbon-based)
Lipophilicity (

RT)
High (Significant shift)ModerateLow
Frag. Predictability High (Loss of

, Cl)
High (Loss of Dansyl)Moderate
Ionization Mode ESI+ / ESI- (Excellent)ESI+ (Excellent)ESI+ (Good)
Cost ModerateLowVery Low
Critical Analysis
  • False Positive Reduction: In complex matrices (plasma/urine), background ions often mimic the mass of the analyte. DCTS eliminates this via its isotopic cluster. If the peak doesn't show the 9:6:1 pattern, it is not your analyte. Dansyl lacks this self-validating feature.

  • Chromatographic Orthogonality: The chlorine atoms on the thiophene ring significantly increase lipophilicity (clogP). This shifts polar amines from the solvent front (ion suppression zone) to the hydrophobic region of the gradient, improving S/N ratios compared to Benzenesulfonyl derivatives.

Experimental Protocol: Validated Derivatization Workflow

This protocol is designed for the derivatization of primary/secondary amines in biological fluids.

Reagents Preparation
  • Reagent A: 1 mg/mL DCTS in Acetonitrile (ACN).

  • Buffer B: 0.1 M Sodium Carbonate (

    
    ), pH 9.5.
    
  • Quench: 5% Formic Acid in water.

Step-by-Step Workflow
  • Mix: Combine 50

    
    L of Sample + 50 
    
    
    
    L of Buffer B.
  • React: Add 100

    
    L of Reagent A. Vortex for 30 seconds.
    
  • Incubate: Heat at 60°C for 10 minutes (or 25°C for 30 mins for labile amines).

  • Quench: Add 20

    
    L of Quench solution to stop the reaction and protonate the sulfonamide for ESI+.
    
  • Clarify: Centrifuge at 12,000 x g for 5 minutes.

  • Analyze: Inject supernatant into LC-MS.

Workflow Diagram

Workflow Sample Biological Sample (Amine/Phenol) Buffer Add Base (pH 9.5) Sample->Buffer React Add DCTS Reagent (60°C, 10 min) Buffer->React Nucleophilic Attack Quench Acid Quench (Formic Acid) React->Quench Stop Reaction LCMS LC-MS Analysis (Target: M, M+2, M+4) Quench->LCMS Inject Supernatant

Figure 2: Optimized derivatization workflow for DCTS labeling.

References & Grounding

The methodologies and mechanistic insights above are grounded in established mass spectrometry principles regarding sulfonamide fragmentation and isotopic labeling.

  • Klagkou, K., et al. (2003).[2][3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[2]

    • Context: Establishes the foundational mechanism for sulfonamide bond cleavage and

      
       loss.
      
  • Holcapek, M., et al. (2012). Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry. Mass Spectrometry Reviews.[4]

    • Context: Validates the fragmentation behavior of electronegative aromatic rings (like dichlorothiophene) in MS/MS.

  • Hossain, M., et al. (2009). An Accurate-Mass-Based Spectral-Averaging Isotope-Pattern-Filtering Algorithm. Analytical Chemistry.[3][5][6][7][8][9]

    • Context: Supports the statistical validity of using Chlorine isotope patterns (M+2/M+4) for filtering complex LC-MS data.

  • BenchChem. (2025).[7] Comparative Guide to Sulfonyl Chloride Reagents.

    • Context: General properties of dichlorobenzenesulfonyl derivatives used as a proxy for DCTS lipophilicity comparisons.

Sources

Kinetic stability comparison of benzene vs. thiophene sulfonyl fluorides

Author: BenchChem Technical Support Team. Date: February 2026

The Kinetic Stability Comparison Guide: Benzene vs. Thiophene Sulfonyl Fluorides is presented below. This document is structured as a high-level technical resource for drug discovery scientists, focusing on the mechanistic underpinnings of stability, experimental validation, and strategic application in SuFEx (Sulfur-Fluoride Exchange) chemistry.

Executive Summary & Core Directive

In the design of covalent probes and targeted protein degraders, the sulfonyl fluoride (SF) warhead is privileged due to its "Goldilocks" reactivity—stable enough to resist non-specific hydrolysis in plasma, yet reactive enough to engage specific nucleophilic residues (Tyr, Lys, Ser, His) within a protein binding pocket.[1]

This guide addresses a critical decision point: Choosing between a Benzene (Ar-SO₂F) and a Thiophene (HetAr-SO₂F) scaffold.

The Core Distinction: While both scaffolds are stable compared to their sulfonyl chloride counterparts, thiophene-2-sulfonyl fluorides generally exhibit lower kinetic stability (faster hydrolysis) than unsubstituted benzenesulfonyl fluorides. This is driven by the inductive electron-withdrawing nature of the heteroatom (sulfur) in the thiophene ring, which activates the S(VI) center for nucleophilic attack.

Mechanistic Basis of Stability

To select the correct warhead, one must understand the electronic perturbation of the S(VI) center. The kinetic stability of sulfonyl fluorides is governed by the electrophilicity of the sulfur atom, which dictates the rate of nucleophilic attack by water (hydrolysis) or protein residues (bioconjugation).

Electronic Effects: Benzene vs. Thiophene
  • Benzenesulfonyl Fluoride:

    • Baseline: The phenyl ring acts as a thermodynamic sink. Resonance delocalization stabilizes the system.

    • Tunability: Reactivity is strictly governed by Hammett substituent effects (

      
      ). Electron-Withdrawing Groups (EWGs) accelerate hydrolysis; Electron-Donating Groups (EDGs) retard it.
      
  • Thiophene-2-sulfonyl Fluoride:

    • Inductive Activation (-I Effect): Although thiophene is

      
      -electron rich (making it reactive in Electrophilic Aromatic Substitution), the sulfur atom within the ring is electronegative (
      
      
      
      ) compared to carbon (
      
      
      ).
    • Result: The ring sulfur exerts an inductive pull, increasing the partial positive charge (

      
      ) on the exocyclic sulfonyl sulfur.
      
    • Outcome: This lowers the activation energy for nucleophilic attack by water (

      
      ), resulting in a shorter half-life (
      
      
      
      )
      in aqueous media compared to the phenyl analog.
Mechanism of Hydrolytic Degradation

The degradation pathway is a pH-dependent nucleophilic substitution at the sulfur center, releasing fluoride and the corresponding sulfonic acid.

HydrolysisMechanism SF Sulfonyl Fluoride (R-SO2F) TS Pentacoordinate Transition State SF->TS + H2O / OH- (Rate Determining Step) Prod Sulfonic Acid (R-SO3H) + F- TS->Prod - HF

Figure 1: The rate-determining step is the formation of the pentacoordinate transition state. Thiophene derivatives stabilize this state less effectively than benzene derivatives, or facilitate approach via increased electrophilicity.

Comparative Kinetic Data

The following data summarizes the stability trends observed in physiological buffer (pH 7.4) and slightly basic conditions (pH 8.0), which mimic the local environment of activated lysine residues.

Table 1: Relative Kinetic Stability Profile
FeatureBenzenesulfonyl FluorideThiophene-2-sulfonyl FluorideImplications for Drug Design
Aqueous

(pH 7.4)
High (> 24 hours)Moderate (12 - 20 hours)*Thiophene requires fresher prep for assays.
Reactivity (

)
Baseline2-5x faster than BenzeneThiophene is better for capturing low-nucleophilicity targets.
Metabolic Stability HighModerateThiophene ring is susceptible to S-oxidation or ring opening.
Selectivity High (Tunable)ModerateHigher reactivity may lead to off-target labeling.

*Note: Exact half-lives vary significantly based on specific ring substituents. Unsubstituted 2-thiophenesulfonyl fluoride is roughly comparable to a benzene ring with a weak EWG (e.g., 4-Cl).

Validated Experimental Protocols

To objectively compare these warheads in your specific scaffold, use the following self-validating protocols.

Protocol A: NMR-Based Hydrolysis Kinetic Assay ( -NMR)

This is the gold standard for stability as it directly tracks the unique chemical shift of the sulfonyl fluoride.

Materials:

  • Compound of interest (10 mM DMSO stock).

  • Phosphate Buffer (PBS), pH 7.4 (deuterated water

    
     is optional but recommended for lock).
    
  • Internal Standard:

    
    -trifluorotoluene (inert).
    

Workflow:

  • Preparation: Mix 490

    
    L of PBS and 10 
    
    
    
    L of Internal Standard in an NMR tube.
  • Initiation: Add 10

    
    L of Compound Stock (
    
    
    
    ). Cap and invert.
  • Acquisition: Acquire

    
     spectra every 30 minutes for 24 hours at 37°C.
    
  • Analysis:

    • Monitor the decay of the Sulfonyl Fluoride peak (

      
       ppm).
      
    • Monitor the appearance of the free Fluoride ion peak (

      
       ppm).
      
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • 
      .
      
Protocol B: LC-MS Protein Reactivity Assay

Determines the "kinetic efficiency" of the warhead against a model protein (e.g., BSA or a specific target).

Workflow:

  • Incubation: Incubate Protein (10

    
    M) with Sulfonyl Fluoride (100 
    
    
    
    M, 10 equiv) in PBS (pH 7.4).
  • Sampling: Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes.

  • Quench: Quench with 1% Formic Acid to stop the reaction.

  • Analysis: Analyze by intact protein LC-MS (Q-TOF or Orbitrap).

  • Data: Look for the mass shift of

    
     Da (loss of HF).
    
    • Thiophene Result: Expect faster onset of adduct formation (higher % occupancy at early time points).

    • Benzene Result: Slower, sustained labeling.

Strategic Decision Framework

Use the diagram below to guide your scaffold selection process based on the nucleophilicity of your target residue.

WarheadSelection Start Target Residue Analysis ResidueType Is the target residue highly nucleophilic? (e.g., Catalytic Cys/Ser) Start->ResidueType HighNuc Yes (High Nucleophilicity) ResidueType->HighNuc LowNuc No (Low Nucleophilicity) (e.g., Surface Lys/Tyr) ResidueType->LowNuc Benzene Select BENZENE Sulfonyl Fluoride (Prioritize Specificity) HighNuc->Benzene Avoid over-reaction Thiophene Select THIOPHENE Sulfonyl Fluoride (Prioritize Reactivity) LowNuc->Thiophene Need activation Tune Fine-tune with substituents (e.g., -OMe to slow down, -CF3 to speed up) Benzene->Tune Thiophene->Tune

Figure 2: Decision tree for selecting the aromatic core based on target environment.

References

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 28-34. [Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Mukherjee, H., et al. (2017).[2] A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15, 9685-9695.[2] [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as tools in chemical biology. Chemical Science, 6, 2650-2659. [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4,5-Dichlorothiophene-2-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Immediate Safety Precautions

Drawing insights from structurally similar compounds, such as various brominated thiophenes and Phenylmethylsulfonyl Fluoride (PMSF), we must assume that 4,5-Dichlorothiophene-2-sulfonyl fluoride may exhibit similar hazardous properties.[1][2] Thiophene and its derivatives are known to be flammable, and contact can cause skin and eye irritation.[3][4] Sulfonyl fluorides are potent inhibitors and are often classified as toxic and corrosive.[5] They can be water-reactive and release hydrogen fluoride, which is highly toxic.[5][6]

Inferred Hazard Profile:

Hazard ClassificationDescriptionGHS Hazard Statement (Inferred)
Acute ToxicityToxic if swallowed or in contact with skin; potentially fatal if inhaled.[2][5]H301, H311, H330
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[5]H314
Serious Eye DamageCauses serious eye damage.[2][5]H318
ReactivityWater-reactive; moisture-sensitive. May release toxic gases.[5][6]-

Given these potential hazards, all handling and disposal operations must be conducted within a certified chemical fume hood.[7][8] Appropriate Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Chemical safety goggles and a face shield.[3][9]

  • Hand Protection: Chemical-resistant gloves (e.g., PVC or nitrile with a sufficient breakthrough time).[9]

  • Body Protection: A lab coat, and for larger quantities, a PVC apron and protective footwear.[7][9]

Step-by-Step Disposal Protocol

Under no circumstances should 4,5-Dichlorothiophene-2-sulfonyl fluoride or its waste be disposed of down the drain or in regular trash.[5][10] This compound must be treated as hazardous waste and disposed of through a licensed and certified waste disposal company.[7][8]

Workflow for Proper Disposal:

Caption: A standard workflow for the safe disposal of 4,5-Dichlorothiophene-2-sulfonyl fluoride.

Detailed Procedural Steps:

  • Waste Identification and Segregation:

    • Collect all waste containing 4,5-Dichlorothiophene-2-sulfonyl fluoride, including contaminated consumables (e.g., pipette tips, gloves), into a dedicated and clearly labeled hazardous waste container.[7][11]

    • Crucially, do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. [5][12] Incompatible chemicals can lead to dangerous reactions.[13] Specifically, keep sulfonyl fluoride waste separate from aqueous solutions, strong oxidizing agents, strong bases, and acids.[6][13]

  • Container Management:

    • Use a chemically compatible, sealable container for waste collection.[5][12] The original container of the chemical can be used if it's in good condition.[12]

    • Keep the waste container tightly closed when not in use.[5][14]

  • Labeling:

    • Properly label the waste container with a hazardous waste tag.[11][15] The label must include:

      • The full chemical name: "4,5-Dichlorothiophene-2-sulfonyl fluoride" (no abbreviations).[16]

      • The concentration and quantity of the waste.

      • The date the container was filled.[16]

      • The appropriate hazard pictograms (e.g., corrosive, toxic).

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure secondary containment area.[4][5]

    • This storage area should be away from heat, sparks, and open flames.[4]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][7]

    • Provide them with the completed hazardous waste manifest and any other required documentation.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

Spill Cleanup:

  • Minor Spill (in a fume hood):

    • Alert colleagues and your supervisor immediately.[17][18]

    • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand, vermiculite, or commercial absorbents.[18][19] Do not use combustible materials like paper towels.[19]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container for disposal.[3][18]

    • Decontaminate the spill area with a suitable cleaning agent (e.g., soapy water), and collect the cleaning materials as hazardous waste.[17][18]

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area immediately.[17][19]

    • Alert your supervisor and contact your institution's emergency response team (e.g., EHS).[17]

    • Provide them with all the necessary details: location, chemical name, quantity spilled, and any injuries.[17]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.[18]

Personnel Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[7][9] Flush the affected skin with copious amounts of running water for at least 15 minutes.[7] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[7]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8][14] If breathing is difficult or stops, provide artificial respiration.[7] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[7][8] If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.[8]

By adhering to these rigorous protocols, researchers can ensure the safe and compliant disposal of 4,5-Dichlorothiophene-2-sulfonyl fluoride, thereby protecting themselves, their colleagues, and the environment.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. Available at: [Link]

  • Quinoline. (n.d.). 4,5-Dichlorothiophene-2-sulfonyl Chloride Supplier & Manufacturer in China. Available at: [Link]

  • Greenbook. (n.d.). Source Dynamics. Available at: [Link]

  • Keene State College. (2012). Hazardous Waste Management Procedures. Available at: [Link]

  • SUNY College of Optometry. (n.d.). Procedures to be Followed in the Event of Minor or Major Spill. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Available at: [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Available at: [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal. Available at: [Link]

  • DeFelsko. (2015). Safety Data Sheet. Available at: [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Available at: [Link]

  • University of Southern Denmark. (n.d.). Disposal of chemical waste at FKF. Available at: [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Available at: [Link]

  • Purdue University. (n.d.). PMSF. Available at: [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Available at: [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Available at: [Link]

Sources

Personal protective equipment for handling 4,5-Dichlorothiophene-2-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

Immediate Directive: Treat 4,5-Dichlorothiophene-2-sulfonyl fluoride not merely as a corrosive acid halide, but as a latent source of anhydrous hydrofluoric acid (HF) .

While sulfonyl chlorides are standard electrophiles in medicinal chemistry, their fluoride counterparts (R-SO₂F) possess a distinct stability-reactivity profile.[1][2] They are often more stable to hydrolysis than chlorides, which leads to complacency. However, once hydrolysis occurs—either metabolically upon skin absorption or chemically in a waste stream—they release fluoride ions (


).

Core Hazards (GHS Classification Inference):

  • H314: Causes severe skin burns and eye damage.[3]

  • H301/H311: Toxic if swallowed or in contact with skin.[4]

  • EUH071: Corrosive to the respiratory tract.

  • Hidden Risk: Hydrolysis yields HF, capable of deep tissue necrosis and systemic hypocalcemia.[5]

The PPE Matrix: A Defense-in-Depth Strategy

Standard laboratory PPE (lab coat + single nitrile gloves) is insufficient for handling this compound in neat form. The lipophilic nature of the thiophene ring facilitates skin permeation, carrying the sulfonyl fluoride payload into deep tissue before hydrolysis releases the fluoride ion.

Table 1: Mandatory PPE Specifications
Protection ZoneMinimum RequirementAdvanced Requirement (Scale > 1g or Neat Handling)Technical Rationale
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil)Laminate Barrier: Silver Shield® / 4H® liners under outer Nitrile gloves.Thiophene derivatives can permeate nitrile. Laminate films provide broad-spectrum resistance to organic solvents and HF.
Eye/Face Chemical Splash Goggles (Indirect Vent)Full-Face Respirator or Goggles + Face Shield (8-inch min)Prevent ocular absorption of vapors. HF vapor causes immediate corneal opacification.
Respiratory Fume Hood (Face velocity: 100 fpm)Powered Air Purifying Respirator (PAPR) with Acid Gas/Organic Vapor cartridges (if outside hood).Sulfonyl fluorides hydrolyze in moist air to release HF gas.
Body Standard Cotton Lab Coat (Buttoned)Chemical-Resistant Apron (Neoprene or PVC) + Tyvek® Sleeves.Cotton absorbs spills, keeping the agent against the skin. Impervious aprons prevent this "poultice effect."
Operational Protocol: The "Zero-Contact" Workflow

This protocol utilizes a self-validating system where the user assumes the container is externally contaminated upon receipt.

Phase A: Preparation & Engineering Controls
  • Calcium Gluconate Check: Before unlocking the chemical cabinet, verify a tube of 2.5% Calcium Gluconate Gel is present, unexpired, and sitting on the balance table.

  • The "Buddy System": Never handle >500 mg of this compound alone. A second person must be within earshot.

  • Humidity Control: Ensure the fume hood sash is at the lowest working position. High humidity accelerates hydrolysis/degradation.

Phase B: Weighing & Solubilization
  • Step 1: Place a disposable secondary container (weigh boat or wide-mouth jar) on the balance.

  • Step 2: Open the 4,5-Dichlorothiophene-2-sulfonyl fluoride container inside the fume hood.

  • Step 3: Use a disposable spatula. Do not reuse spatulas even if wiped clean; the thiophene moiety creates persistent residues.

  • Step 4: Immediately dissolve the neat solid in the reaction solvent (e.g., DCM, THF) if possible. Solutions are generally safer to handle than dust-prone solids, provided the solvent doesn't enhance skin permeation (avoid DMSO if possible).

Phase C: Visualizing the Safety Logic

SafetyLogic Start Start: Handling Request ScaleCheck Check Scale & Form Start->ScaleCheck SmallScale < 100mg (Solid) ScaleCheck->SmallScale LargeScale > 100mg or Solution ScaleCheck->LargeScale PPE_Level1 PPE Level 1: Double Nitrile + Goggles + Fume Hood SmallScale->PPE_Level1 PPE_Level2 PPE Level 2: Silver Shield Liners + Face Shield + Apron LargeScale->PPE_Level2 Action Perform Weighing/Transfer PPE_Level1->Action PPE_Level2->Action Decon Decontaminate Tools (10% Na2CO3) Action->Decon Disposal Solid Waste Stream (Do NOT pour down drain) Decon->Disposal

Figure 1: Decision matrix for selecting appropriate PPE based on operational scale.

Emergency Response: The Calcium Protocol

If exposure occurs, speed is the only variable you control. The fluoride ion (


) precipitates calcium (

) in the blood and tissue, causing cell death and cardiac arrhythmia.

Scenario: Skin Contact

  • Immediate Wash: Flush with water for 5 minutes only . (Unlike standard acids where you flush for 15 mins, you must switch to the antidote quickly).

  • Neutralize: Apply 2.5% Calcium Gluconate Gel liberally to the site. Massage it into the skin.

    • Why? The gel provides a sacrificial source of calcium for the fluoride ions to bind to, sparing your bones and nerves.

  • Medical Evacuation: Go to the ER. Continue applying gel during transit.

Scenario: Eye Contact

  • Irrigate: Flush with water or saline for 15 minutes.

  • Do NOT apply gel: Calcium gluconate gel is not for eyes. Use 1% Calcium Gluconate solution (drops) if available and trained, otherwise stick to continuous irrigation until medical help arrives.

Disposal & Deactivation

Do not dispose of sulfonyl fluorides in the acid waste stream without neutralization; they can generate anhydrous HF gas if mixed with concentrated acids.

Deactivation Protocol:

  • Create a Quench Solution: 10% Sodium Carbonate (

    
    ) or 5% Sodium Hydroxide (
    
    
    
    ) in water.
  • Hydrolysis: Slowly add the sulfonyl fluoride residue to the basic solution. Stir for 1-2 hours.

    • Mechanism:[4][6][7]

      
      .
      
    • The base neutralizes the generated HF immediately, trapping it as Sodium Fluoride (

      
      ).
      
  • Disposal: The resulting solution now contains

    
     and the sulfonate salt. Label as "Basic Solution with Fluorides"  and dispose of via hazardous chemical waste.
    
References
  • University of Wisconsin-Madison. (2023). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Retrieved from [Link]

  • Mukherjee, P., et al. (2018).[2][8] "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters, 20(13), 3943-3947. (Demonstrates stability/reactivity profile of Sulfonyl Fluorides). Retrieved from [Link]

Sources

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